molecular formula C7H8N2O3S B13429151 (6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13429151
M. Wt: 200.22 g/mol
InChI Key: RJFPBECTFIUTHB-UJURSFKZSA-N
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Description

(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core through cyclization reactions, followed by the introduction of functional groups such as the amino and carboxylic acid groups. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as an antibiotic or antiviral agent, due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, making it an effective modulator of biological activity.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar bicyclic structure and is used as an antibiotic.

    Cephalosporin: Another antibiotic with a related structure but different functional groups.

    Carbapenem: A broad-spectrum antibiotic with a similar core structure.

Uniqueness

(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

(6R,7S)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1,4,6H,2,8H2,(H,11,12)/t4-,6+/m0/s1

InChI Key

RJFPBECTFIUTHB-UJURSFKZSA-N

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@H](C2=O)N)C(=O)O

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)N)C(=O)O

Origin of Product

United States

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